molecular formula C22H23N3O2S B11991169 3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine

3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine

Cat. No.: B11991169
M. Wt: 393.5 g/mol
InChI Key: IFNYCLKKUSLZBI-UHFFFAOYSA-N
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Description

3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of thiazolo-triazines This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and two ethoxyphenyl groups attached at positions 3 and 6, along with a methyl group at position 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine typically involves the reaction of p-ethoxyaniline with other reagents to form the desired product. One common method involves the cyclization of intermediate compounds under specific conditions. For example, the reaction of p-ethoxyaniline with 1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-carboxylic acid can lead to the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the thiazolo-triazine core.

    Substitution: The ethoxyphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets. It may also serve as a lead compound in drug discovery efforts.

    Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its biological activity and selectivity.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    6-(4-ethoxyphenyl)-7-methyl-3-phenyl-2H-thiazolo[2,3-c][1,2,4]triazine: This compound shares a similar core structure but differs in the substitution pattern.

    3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-[1,2,4]triazole: Another related compound with a triazole ring instead of a thiazolo-triazine core.

    5-(2-methoxyphenyl)-4-(4-methoxyphenyl)-4H-[1,2,4]triazole-3-thiol: A triazole derivative with different substituents.

Uniqueness

3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both ethoxyphenyl and methyl groups.

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine

InChI

InChI=1S/C22H23N3O2S/c1-4-26-18-10-6-16(7-11-18)20-14-25-21(15(3)28-22(25)24-23-20)17-8-12-19(13-9-17)27-5-2/h6-14,23H,4-5H2,1-3H3

InChI Key

IFNYCLKKUSLZBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=C(SC3=NN2)C)C4=CC=C(C=C4)OCC

Origin of Product

United States

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